molecular formula C24H22N2O6S B11249705 ethyl 4-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

ethyl 4-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11249705
M. Wt: 466.5 g/mol
InChI Key: DOHYHFQGNUDYMI-UHFFFAOYSA-N
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Description

ETHYL 4-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound that belongs to the class of benzoxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzenesulfonyl and benzoxazine moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of ETHYL 4-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoxazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol to form the ethyl ester derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 4-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

ETHYL 4-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzenesulfonyl group is known to interact with serine residues in enzymes, leading to enzyme inhibition . Additionally, the benzoxazine moiety may interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

ETHYL 4-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 4-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE lies in its combined structural features, which may confer enhanced biological activity and specificity compared to its individual components.

Properties

Molecular Formula

C24H22N2O6S

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl 4-[[4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C24H22N2O6S/c1-2-31-24(28)17-12-14-18(15-13-17)25-23(27)22-16-26(20-10-6-7-11-21(20)32-22)33(29,30)19-8-4-3-5-9-19/h3-15,22H,2,16H2,1H3,(H,25,27)

InChI Key

DOHYHFQGNUDYMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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